Comparable Acute ChoK Inhibition Potency to MN58b in Breast Cancer Cell Lines
JAS239 demonstrates comparable acute potency to the established bis-pyridinium ChoK inhibitor MN58b. In a panel of four human breast cancer cell lines, the IC50 for inhibiting 14C-choline phosphorylation after 2 hours was within a 1.8- to 4.4-fold range of MN58b. For example, in the aggressive triple-negative MDA-MB-231 line, JAS239's IC50 was 9.92 ± 0.22 µM compared to 4.36 ± 1.37 µM for MN58b [1]. This indicates that the addition of the NIR fluorophore does not fundamentally compromise the core enzymatic inhibition activity.
| Evidence Dimension | Inhibition of 14C-choline phosphorylation (ChoK activity IC50) |
|---|---|
| Target Compound Data | MCF7-EV: 11.1 ± 5.64 µM; MCF7-CK+: 10.3 ± 2.48 µM; MDA-MB-231: 9.92 ± 0.22 µM; 4175-Luc+: 9.89 ± 0.24 µM |
| Comparator Or Baseline | MN58b IC50: MCF7-EV: 3.85 ± 0.42 µM; MCF7-CK+: 2.36 ± 0.28 µM; MDA-MB-231: 4.36 ± 1.37 µM; 4175-Luc+: 4.59 ± 0.55 µM |
| Quantified Difference | JAS239 is 1.8- to 4.4-fold less potent than MN58b across the cell line panel after a 2-hour treatment. |
| Conditions | MCF7-EV, MCF7-CK+, MDA-MB-231, and 4175-Luc+ breast cancer cell lines; 2 h treatment; 14C-choline radiotracing assay. |
Why This Matters
This confirms JAS239 is not a weak inhibitor; its potency is in the same low-micromolar range as the clinical candidate MN58b, validating its use as a bona fide ChoK inhibitor for therapeutic studies.
- [1] Arlauckas, S.P., et al. Near infrared fluorescent imaging of choline kinase alpha expression and inhibition in breast tumors. Oncotarget, 2017, 8(10), Table 1. View Source
